Home > Products > Screening Compounds P17428 > Topo I/COX-2-IN-1
Topo I/COX-2-IN-1 -

Topo I/COX-2-IN-1

Catalog Number: EVT-15043130
CAS Number:
Molecular Formula: C21H18ClFN2O3
Molecular Weight: 400.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Topo I/COX-2-IN-1 is a compound designed to target two significant enzymes: topoisomerase I and cyclooxygenase-2. Topoisomerase I is crucial in DNA replication and transcription, while cyclooxygenase-2 plays a pivotal role in inflammation and pain pathways. This dual inhibition strategy aims to enhance therapeutic efficacy in various diseases, particularly cancer and inflammatory conditions.

Source

The compound is synthesized through innovative chemical methods, particularly in situ click chemistry, which allows for the selective formation of compounds that can inhibit cyclooxygenase-2 effectively . Research indicates that this compound can be generated from a combination of specific azido-pyrazole and alkyne derivatives, facilitating the rapid screening of novel selective inhibitors .

Classification

Topo I/COX-2-IN-1 falls under the classification of dual inhibitors, specifically targeting the topoisomerase I enzyme and the cyclooxygenase-2 enzyme. This classification is significant as it reflects its potential application in treating diseases that involve both DNA replication processes and inflammatory responses.

Synthesis Analysis

Methods

The synthesis of Topo I/COX-2-IN-1 typically employs in situ click chemistry, which involves the reaction of azido compounds with alkynes in the presence of cyclooxygenase-2. This method allows for high regioselectivity and yields specific triazole products that are potent inhibitors of cyclooxygenase-2 .

Technical Details

The synthesis process generally includes:

  1. Reagents: A suitable azido-pyrazole and an alkyne.
  2. Conditions: The reaction is conducted under physiological conditions (e.g., Tris-HCl buffer at pH 8.0) for optimal enzyme activity.
  3. Detection: The formation of products is monitored using liquid chromatography-mass spectrometry (LC-MS), confirming the successful synthesis of desired triazole derivatives .
Molecular Structure Analysis

Structure

Topo I/COX-2-IN-1 features a complex molecular structure characterized by its dual-targeting functionality. The core structure typically includes a pyrazole moiety linked to a triazole ring, which is essential for binding to the active sites of both enzymes.

Data

The detailed molecular formula and structural data are often elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confirming the integrity and composition of synthesized compounds .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the synthesis of Topo I/COX-2-IN-1 is the 1,3-dipolar cycloaddition between azides and alkynes, leading to the formation of 1,4-disubstituted triazoles. This reaction is facilitated by the presence of cyclooxygenase-2, which acts as a catalyst, enhancing selectivity towards specific regioisomers .

Technical Details

The reaction conditions are crucial for optimizing yield and selectivity:

  • Temperature: Typically performed at room temperature.
  • Time: Reaction times can vary but are generally monitored over several hours to ensure complete conversion.
  • Analysis: Post-reaction analysis via LC-MS helps determine product formation and purity .
Mechanism of Action

Process

Topo I/COX-2-IN-1 exerts its therapeutic effects through dual inhibition:

  1. Inhibition of Topoisomerase I: By binding to the enzyme's active site, it prevents DNA unwinding, thereby inhibiting replication.
  2. Inhibition of Cyclooxygenase-2: The compound binds to the cyclooxygenase-2 active site, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Data

The efficacy of Topo I/COX-2-IN-1 can be quantitatively assessed through various assays measuring enzyme activity inhibition, often reported as IC50 values indicating concentration required for 50% inhibition .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of Topo I/COX-2-IN-1 include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in aqueous media may vary depending on substituents.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts specifically with cyclooxygenase enzymes due to its designed functional groups.

Relevant data on these properties can be derived from empirical studies and characterization techniques such as NMR and HRMS analysis .

Applications

Scientific Uses

Topo I/COX-2-IN-1 has potential applications in:

  1. Cancer Therapy: As a dual inhibitor, it may enhance anti-cancer efficacy by simultaneously targeting DNA replication processes and inflammatory pathways associated with tumor growth.
  2. Anti-inflammatory Treatments: Its ability to inhibit cyclooxygenase-2 makes it a candidate for treating various inflammatory disorders, potentially providing relief from pain without the side effects associated with traditional non-steroidal anti-inflammatory drugs .
Introduction to Dual-Target Inhibition in Cancer Therapeutics

Rationale for Concurrent Topoisomerase I and Cyclooxygenase-2 Inhibition

The strategic inhibition of topoisomerase I (Topo I) and cyclooxygenase-2 (COX-2) represents a paradigm shift in oncology, addressing two synergistic pathways critical for tumor survival. Topo I resolves DNA supercoiling during replication and transcription, and its overexpression in malignancies like colorectal cancer (observed in ~50% of cases) correlates with aggressive proliferation and poor prognosis [2] [4]. Concurrently, COX-2—inducible in inflammatory and neoplastic microenvironments—elevates prostaglandin E2 (PGE₂), fostering angiogenesis, metastasis, and immune evasion. COX-2 is overexpressed in 80–90% of colon carcinomas and linked to chemoresistance [1] [4] [7].

Combined inhibition counters compensatory crosstalk: Chemotherapy-induced DNA damage upregulates COX-2 transcription via NF-κB activation, subsequently promoting PGE₂-mediated cell survival. Dual targeting disrupts this feedback loop, enhancing cytotoxicity [7] [9]. Preclinical evidence confirms that co-administration of irinotecan (Topo I inhibitor) and celecoxib (COX-2 inhibitor) amplifies antitumor efficacy but faces pharmacokinetic challenges, necessitating single-molecule solutions like Topo I/COX-2-IN-2 [2].

Table 1: Oncogenic Roles of Topo I and COX-2 in Solid Tumors

TargetOverexpression PrevalencePathogenic Functions
Topo I~50% of colorectal cancers [2]DNA replication stress; Chemoresistance
COX-280–90% of colorectal cancers [1]PGE₂-mediated angiogenesis; Immune suppression

Mechanistic Synergy in Targeting Oncogenic and Inflammatory Pathways

The synergy between Topo I and COX-2 inhibition operates at molecular, cellular, and immunological tiers:

  • DNA Damage Amplification: Topo I inhibition induces lethal DNA breaks, while COX-2 suppression reduces survival signals like PGE₂. This dual action potentiates caspase-9/-3 activation and PARP cleavage, accelerating apoptosis [9] [10].
  • Inflammatory Cascade Disruption: COX-2-derived PGE₂ activates EP2/4 receptors, stimulating PI3K/Akt and NF-κB pathways. Topo I/COX-2-IN-2 blocks this axis, downregulating NF-κB nuclear translocation and VEGF expression—critical for angiogenesis [7] [9].
  • Immunogenic Cell Death (ICD) Promotion: Chemotherapy-induced COX-2 upregulation paradoxically suppresses antitumor immunity by increasing immunosuppressive PGE₂. Dual inhibitors reverse this effect, enhancing dendritic cell maturation and T-cell infiltration [7].

In vivo, dual inhibitors mitigate post-chemotherapy "Révész effects" (tumor repopulation via dying cell-derived PGE₂) and reduce metastatic spread in triple-negative breast cancer models [7].

Table 2: Synergistic Mechanisms of Dual Topo I/COX-2 Inhibition

Pathway TargetedEffect of Single InhibitionSynergistic Outcome
DNA IntegrityTopo I inhibition causes reversible DNA breaksCOX-2 suppression prevents repair signaling → Sustained damage
NF-κB ActivationCOX-2 inhibitors partially reduce inflammationTopo I inhibition blocks NF-κB nuclear translocation → Enhanced apoptosis
AngiogenesisAnti-VEGF monotherapy transiently starves tumorsDual inhibition suppresses VEGF and PGE₂ → Sustained anti-angiogenesis

Properties

Product Name

Topo I/COX-2-IN-1

IUPAC Name

2-(3-chloro-2-methylanilino)-N-[(3,4-dihydroxyphenyl)methyl]-5-fluorobenzamide

Molecular Formula

C21H18ClFN2O3

Molecular Weight

400.8 g/mol

InChI

InChI=1S/C21H18ClFN2O3/c1-12-16(22)3-2-4-17(12)25-18-7-6-14(23)10-15(18)21(28)24-11-13-5-8-19(26)20(27)9-13/h2-10,25-27H,11H2,1H3,(H,24,28)

InChI Key

MADVKIJUDVHXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=C(C=C2)F)C(=O)NCC3=CC(=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.